Target Engagement: Inhibition of Fungal LeuRS
AN2718 demonstrates potent and direct inhibition of cytoplasmic LeuRS, the validated antifungal target of the benzoxaborole class. In enzymatic assays, it inhibits LeuRS from both a mold (A. fumigatus) and a yeast (C. albicans) [1]. While a direct head-to-head IC50 comparison with tavaborole (AN2690) is not available in the public domain, the potency of AN2718 is well-defined and serves as a baseline for structure-activity relationship (SAR) studies. The introduction of a 5-chloro substituent in AN2718, compared to the 5-fluoro group in tavaborole, represents a key medicinal chemistry decision point for optimizing compound properties beyond simple enzyme inhibition [2].
| Evidence Dimension | Leucyl-tRNA synthetase (LeuRS) inhibition |
|---|---|
| Target Compound Data | IC50 = 2 µM (A. fumigatus); IC50 = 4.2 µM (C. albicans) |
| Comparator Or Baseline | Tavaborole (AN2690) and other benzoxaboroles (comparative enzymatic data not publicly reported in the same study) |
| Quantified Difference | N/A (Data provides a defined potency baseline for this specific compound) |
| Conditions | In vitro enzymatic assay against fungal cytoplasmic LeuRS [1] |
Why This Matters
This establishes a clear, quantitative benchmark for target engagement, which is essential for any follow-up studies aiming to replicate, validate, or build upon the compound's mechanism of action.
- [1] Seiradake E, et al. Antifungal activity and mechanism of action of a benzoxaborole, AN2718, which is in development for the treatment of tinea pedis. (Referenced via multiple vendor datasheets, e.g., Cayman Chemical, AbMole). View Source
- [2] Baker SJ, Zhang YK, Akama T, et al. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis. J Med Chem. 2006;49(15):4447-4450. doi:10.1021/jm0603724. View Source
